Cas no 1305712-85-9 (5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole)
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole
- OR110279
- 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole
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- MDL: MFCD13191320
- Inchi: 1S/C11H9NO3/c1-2-9-10(14-4-3-13-9)5-8(1)11-6-12-7-15-11/h1-2,5-7H,3-4H2
- InChI Key: ZSIXZSLHYOZKOI-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(C3=CN=CO3)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Topological Polar Surface Area: 44.5
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110279-250mg |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole |
1305712-85-9 | 250mg |
£65.00 | 2025-02-19 | ||
| Apollo Scientific | OR110279-1g |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole |
1305712-85-9 | 1g |
£200.00 | 2025-02-19 | ||
| abcr | AB418543-1 g |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole |
1305712-85-9 | 1 g |
€266.80 | 2023-07-19 | ||
| Chemenu | CM493268-1g |
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole |
1305712-85-9 | 97% | 1g |
$346 | 2024-08-02 | |
| abcr | AB418543-1g |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole; . |
1305712-85-9 | 1g |
€395.20 | 2025-04-21 | ||
| Ambeed | A432565-1g |
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazole |
1305712-85-9 | 97% | 1g |
$288.0 | 2024-04-24 |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole Suppliers
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole
Introduction to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole (CAS No. 1305712-85-9)
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole, also known by its CAS number 1305712-85-9, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This molecule is characterized by a 1,3-oxazole ring fused with a 2,3-dihydrobenzodioxine moiety, which imparts it with distinct chemical and biological activities.
The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This ring system is known for its stability and the ability to form strong hydrogen bonds, which are crucial for various biological interactions. The 2,3-dihydrobenzodioxine moiety, on the other hand, is a six-membered ring with two oxygen atoms and a double bond between the carbon atoms at positions 2 and 3. This structure is often found in natural products and has been associated with a range of pharmacological activities.
Recent studies have highlighted the potential of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole has also been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole could be developed into a novel anticancer drug.
The pharmacokinetic properties of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole have also been studied extensively. Research indicates that it has good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an oral medication. Moreover, its low toxicity profile in preclinical studies has further supported its potential for clinical use.
From a synthetic perspective, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole can be prepared through various methods. One common approach involves the reaction of 6-bromo-2,3-dihydrobenzodioxine with an appropriate amine followed by cyclization to form the oxazole ring. This synthetic route has been optimized to achieve high yields and purity levels, facilitating large-scale production for both research and commercial purposes.
In conclusion, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole (CAS No. 1305712-85-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery.
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